Dezaguanine

Description

Properties

IUPAC Name |

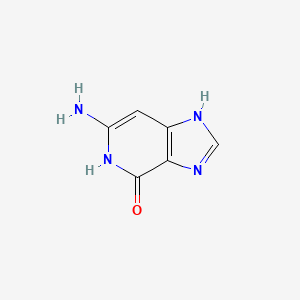

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBCLNRMQPRVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194525 | |

| Record name | Dezaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41729-52-6 | |

| Record name | Dezaguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41729-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dezaguanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041729526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dezaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DRB973HUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Early Synthetic Routes

The foundational synthesis of dezaguanine involves cyclization strategies to form the imidazo[4,5-c]pyridine scaffold. A notable approach begins with methyl 4-(hydroxymethyl)-1-(triphenylmethyl)-1H-imidazole-5-carboxylate as the starting material. Treatment with thionyl chloride converts the hydroxymethyl group to a chloromethyl derivative, which undergoes nucleophilic substitution with potassium cyanide to yield methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate. Subsequent ring closure with methanolic ammonia generates the imidazo[4,5-c]pyridine core, followed by salt formation with methanesulfonic acid to produce this compound mesylate. This method achieves moderate yields (61%) and is scalable for bulk production.

Key Intermediate Synthesis

Critical intermediates like 6-iodo-1-deazapurine have been explored for divergent synthesis. Copper-catalyzed C–O bond formation and site-specific nitration enable functionalization at strategic positions, though these steps require precise temperature control (20–60°C) and anhydrous conditions. While originally developed for 1-deazaguanine, this strategy highlights methodologies adaptable to 3-deazaguanine synthesis, particularly in introducing amino and nitro groups for subsequent reduction.

Radiolabeled Synthesis

Carbon-14 Labeling

For pharmacokinetic studies, radiolabeled this compound is synthesized using carbon-14. The chloromethyl intermediate derived from methyl 4-(hydroxymethyl)-1-(triphenylmethyl)-1H-imidazole-5-carboxylate reacts with [14C]-potassium cyanide, introducing the radioactive label at the cyanomethyl stage. Ring closure with methanolic ammonia and subsequent mesylation yields [2-14C]-dezaguanine mesylate. This method ensures isotopic purity and is critical for tracing metabolic pathways.

Alternative Approaches from Related Deazaguanines

Insights from 9-Deazaguanine Synthesis

Patent literature describes 9-deazaguanine derivatives synthesized via enamine formation between aldehydes/ketones and dialkylaminomalonates. Cyclization yields pyrrole intermediates, which react with urea derivatives (e.g., N,N′-bis-carbomethoxy-S-methylisothiourea) to form protected guanidino compounds. Acidic deprotection (e.g., trifluoroacetic acid) furnishes the final product. Although tailored for 9-deazaguanine, this route’s guanidination and deprotection steps inform 3-deazaguanine synthesis.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Dezaguanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the this compound molecule.

Substitution: Substitution reactions can replace specific atoms or groups within the this compound structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted this compound compounds .

Scientific Research Applications

Viral DNA Protection

Recent studies have highlighted the importance of 7-deazaguanine derivatives in protecting viral genomic DNA from bacterial restriction enzymes. These modifications are crucial for the survival of bacteriophages, which face constant threats from bacterial defense mechanisms.

- Mechanism of Action : The incorporation of 7-deazaguanine into viral DNA helps to evade restriction-modification systems (RM systems) in bacteria. For instance, the Escherichia coli phage CAjan utilizes the enzyme DpdA to insert 7-deazaguanine modifications into its genome, thus preventing degradation by host restriction enzymes .

- Diversity of Modifications : Research has identified multiple derivatives of 7-deazaguanine, including 2′-deoxy-7-amido-7-deazaguanine and 2′-deoxy-7-cyano-7-deazaguanine, which are involved in various pathways for DNA modification in phages . These modifications enhance the stability and integrity of viral genomes during replication and infection.

Synthetic Biology

Dezaguanine derivatives have found applications in synthetic biology due to their unique properties:

- Nuclease Resistance : The structural changes imparted by deazaguanine make nucleic acids more resistant to enzymatic degradation. This characteristic is particularly valuable for designing stable RNA and DNA molecules for therapeutic and research purposes .

- tRNA Modifications : Certain deazaguanine derivatives play critical roles as tRNA modifications. For example, queuosine is involved in the accuracy of translation by stabilizing tRNA structures, thereby reducing translational errors .

Therapeutic Potential in Cancer Treatment

This compound has been explored as a potential therapeutic agent in cancer treatment:

- Anticancer Properties : Historically, this compound was utilized as a cytotoxic agent in cancer therapies during the mid-20th century. Its mechanism involves interfering with nucleic acid synthesis, which can inhibit cancer cell proliferation .

- Modern Research Directions : Current investigations are focusing on the development of novel analogs that leverage the unique properties of this compound for targeted cancer therapies. These studies aim to enhance the efficacy and reduce the side effects associated with traditional chemotherapeutics .

Case Studies and Research Findings

Mechanism of Action

Dezaguanine exerts its effects through its incorporation into nucleic acids, where it can interfere with normal nucleic acid processing and function. The molecular targets of this compound include enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase . By inhibiting these enzymes, this compound can disrupt the synthesis and repair of DNA and RNA, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

- This compound’s imidazo ring enhances metabolic stability compared to natural purines .

- Clofarabine and Decitabine rely on sugar or pyrimidine modifications for target specificity .

Mechanism of Action

Key Insights :

- This compound and Clofarabine are purine antagonists but differ in downstream targets (GMP synthesis vs. RNR).

- Decitabine and Carmofur act on pyrimidine metabolism but through distinct pathways (epigenetic modulation vs. TS inhibition) .

Antitumor Activity Profile

Key Insights :

- This compound’s unique efficacy in solid tumors contrasts with Clofarabine/Decitabine’s hematologic focus .

- Carmofur’s prodrug design improves 5-FU delivery, reducing systemic toxicity .

Pharmacokinetic Properties

Biological Activity

Dezaguanine, a derivative of guanine, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is part of a class of compounds known as 7-deazaguanines , which have shown promise in various biological contexts, including antiviral activity and modulation of immune responses. The structural modifications in this compound compared to guanine contribute to its unique biochemical properties and mechanisms of action.

- Antiviral Activity : this compound and its analogs have demonstrated antiviral properties against several RNA and DNA viruses. For instance, 3-deazaguanine has been effective against influenza A and B viruses, with a therapeutic index indicating significant efficacy in vivo .

- Immunomodulation : this compound derivatives have been studied for their effects on cytokine production in autoimmune conditions. Research indicates that these compounds can significantly reduce interleukin-6 (IL-6) production in human synovial fibroblasts from rheumatoid arthritis patients, suggesting a potential role in treating inflammatory diseases .

- DNA Modification : The incorporation of 7-deazaguanine into DNA has been shown to protect against host restriction enzymes, thereby enhancing the survival of phages within bacterial hosts. This modification is crucial for the stability and integrity of viral genomes .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of 3-deazaguanine against various viruses. The results indicated a broad-spectrum antiviral effect, particularly against influenza viruses. The compound was administered orally in mice models, yielding a therapeutic index of 16, demonstrating its potential as an antiviral agent .

Case Study 2: Autoimmune Disease Treatment

In vitro assays were conducted using human synovial fibroblasts from rheumatoid arthritis patients to assess the impact of this compound analogs on IL-6 production. The findings revealed a dose-dependent reduction in IL-6 levels following treatment with NPPDAG (a this compound analog), highlighting its potential therapeutic application in inflammatory conditions .

Research Findings

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Document Institutional Animal Care and Use Committee (IACUC) approvals, humane endpoints, and analgesic protocols. Share raw data (e.g., survival curves, histopathology images) in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.